

Application Note & Protocol: Quantitative Analysis of NCX 466 in Biological Matrices

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Compound of Interest		
Compound Name:	NCX 466	
Cat. No.:	B10782891	Get Quote

Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) derived from naproxen.[1] Its dual mechanism of action, inhibiting COX-1 and COX-2 while releasing NO, suggests potential therapeutic applications in inflammatory and fibrotic diseases.[1] To support preclinical and clinical development, robust and sensitive analytical methods are required for the accurate quantification of **NCX 466** and its metabolites in biological samples. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **NCX 466** in plasma, along with general guidelines for sample handling and preparation.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of **NCX 466** and similar compounds.

I. Analyte Information

Compound Name: NCX 466

• Chemical Name: (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1]

CAS Number: 1262956-64-8[1]

Molecular Formula: C20H24N2O9[1]



- Molecular Weight: 436.42 g/mol [1]
- Chemical Structure: (Structure available in search results but cannot be visually rendered here)
- Therapeutic Class: Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD)[1]

II. Principle of the Method

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of **NCX 466** in plasma. Following extraction from the biological matrix, the analyte is separated from endogenous components on a reversed-phase HPLC column. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a suitable internal standard.

III. Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of prostaglandin-like compounds using LC-MS/MS, which can be expected for a validated **NCX 466** assay.

Parameter	Expected Performance	Reference
Linearity (r²)	>0.99	[2][3][4]
Lower Limit of Quantification (LLOQ)	25 - 100 pg/mL	[3]
Limit of Detection (LOD)	20 pg/mL	[3]
Intra-day Precision (%CV)	< 15%	[2][4]
Inter-day Precision (%CV)	< 15%	[4]
Accuracy (% Recovery)	85 - 115%	[2][4]

IV. Experimental Protocols



A. Reagents and Materials

- NCX 466 reference standard
- Internal Standard (IS) (e.g., a deuterated analog of NCX 466 or a structurally similar compound)
- · HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Ammonium acetate
- Human plasma (or other relevant biological matrix)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- · Low-bind polypropylene tubes and plates

B. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system capable of gradient elution
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

C. Sample Preparation: Solid-Phase Extraction (SPE)

Prostaglandins and related molecules are prone to degradation, so rapid processing at low temperatures is crucial.[5]

- Pre-chill all racks, tubes, and buffers on ice.[5]
- Thaw plasma samples on ice.
- To 100 μL of plasma in a low-bind tube, add 10 μL of the internal standard working solution. Vortex briefly and gently.[5]



- Add 200 μL of 0.1% formic acid in water to acidify the sample.
- Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the entire pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
- Elute NCX 466 and the IS with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 μm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient Program:
 - o 0.0 min: 30% B
 - 0.5 min: 30% B
 - 3.0 min: 95% B
 - 4.0 min: 95% B



4.1 min: 30% B

5.0 min: 30% B

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- MRM Transitions (Hypothetical):
 - NCX 466: Precursor ion (e.g., m/z 435.1 [M-H]⁻) → Product ion (e.g., m/z derived from the naproxen moiety or loss of a nitrooxy group)
 - Internal Standard: Appropriate precursor and product ions for the chosen IS.
- Ion Source Parameters:
 - Capillary Voltage: 3.0 kV
 - Source Temperature: 150 °C
 - Desolvation Temperature: 400 °C
 - Gas Flow Rates: Optimized for the specific instrument.

E. Method for Detection of Nitric Oxide Release

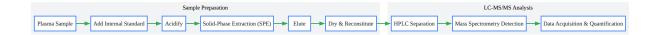
The release of nitric oxide from **NCX 466** can be indirectly quantified by measuring its stable metabolites, nitrite (NO_2^-) and nitrate (NO_3^-), in the biological matrix. The Griess assay is a common colorimetric method for this purpose.[6][7]

- Collect biological samples and deproteinize using a suitable method (e.g., zinc sulfate precipitation or ultrafiltration).[7]
- For the determination of total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.[7]
- Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample.[6]



- Incubate in the dark to allow for the formation of a colored azo compound.
- Measure the absorbance at approximately 540 nm using a spectrophotometer.
- Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

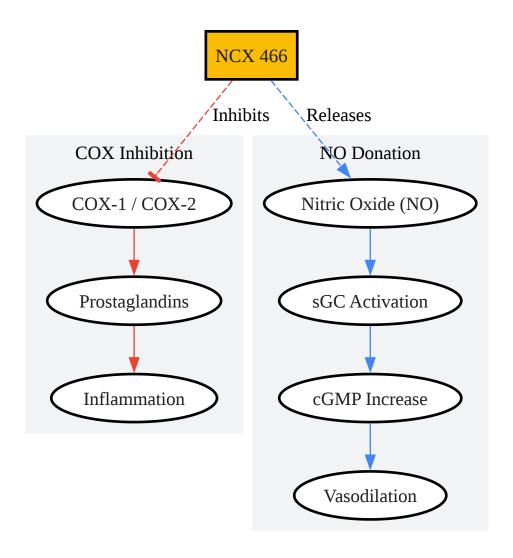
V. Visualizations



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Caption: LC-MS/MS experimental workflow for **NCX 466** quantification.





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Caption: Dual signaling pathway of NCX 466.

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